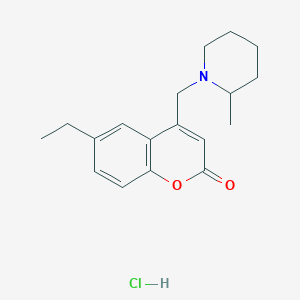

2-(1-Methylimidazol-4-yl)-2-pyrrolidin-1-ylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

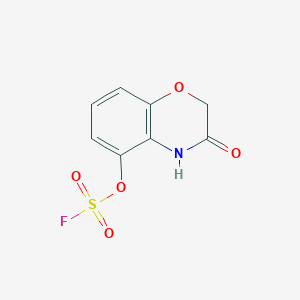

2-(1-Methylimidazol-4-yl)-2-pyrrolidin-1-ylethanamine, also known as MPPE, is a chemical compound that has been of significant interest to the scientific community due to its potential applications in various fields. MPPE is a chiral compound that belongs to the class of imidazolyl-pyrrolidine derivatives. It has been synthesized by several methods and has been studied for its biological and pharmacological properties.

Scientific Research Applications

Catalytic Activity in Organic Synthesis

Research has explored the use of compounds similar to 2-(1-Methylimidazol-4-yl)-2-pyrrolidin-1-ylethanamine in catalysis. For example, Pd(II) complexes with ONN pincer ligands, including those related to the chemical structure , have demonstrated excellent catalytic activity, particularly in the Suzuki-Miyaura reaction. Such studies underline the potential of these complexes in facilitating organic synthesis processes, offering a pathway to efficient bond formation (Shukla et al., 2021).

Photochromic Systems

The research on photochromic systems incorporating imidazo[1,2-a]pyridine rings highlights the dynamic light-responsive properties of these compounds. They exhibit reversible photo-induced transformations, making them intriguing for applications in molecular switches, data storage, and photonic devices. The detailed study of their photoreaction mechanisms can lead to the development of advanced materials with tailored photoresponsive behaviors (Nakayama et al., 1991).

Anticancer Activity

Compounds containing benzimidazole and related to 2-(1-Methylimidazol-4-yl)-2-pyrrolidin-1-ylethanamine have shown potential anticancer activity. Specifically, Zn(II) complexes with benzimidazole-based derivatives have been evaluated for their cytotoxic properties against various carcinoma cells. This research offers a foundation for developing novel anticancer agents by exploring the interaction of these complexes with biological targets (Zhao et al., 2015).

Platelet-Activating Factor Antagonism

Research into the synthesis and structure-activity relationships of benzodiazepine and benzazepine derivatives of 2-methyl-1-phenylimidazo[4,5-c]pyridine has opened avenues for designing potent antagonists of platelet-activating factor (PAF). These findings have significant implications for developing therapies to treat diseases where PAF plays a critical role, demonstrating the versatility of imidazo[1,2-a]pyridine derivatives in medicinal chemistry (Fray et al., 1995).

Luminescent Properties for Sensing and Imaging

Lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines exhibit luminescent properties that are useful in sensing and imaging applications. These complexes can serve as probes for biological systems, offering methods to detect and visualize biological processes at the molecular level. The study of their luminescent properties can lead to the development of new diagnostic tools (Petoud et al., 1997).

properties

IUPAC Name |

2-(1-methylimidazol-4-yl)-2-pyrrolidin-1-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-13-7-9(12-8-13)10(6-11)14-4-2-3-5-14/h7-8,10H,2-6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFOPYUVTWWQJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C(CN)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methylimidazol-4-yl)-2-pyrrolidin-1-ylethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2616624.png)

![1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2616627.png)

![4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2616631.png)

![4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2616634.png)

![2-[1-(Oxan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2616635.png)

![Methyl 6-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2616636.png)

![3,3-Bis[3-[[bis(sodiooxycarbonylmethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3H-2,1-benzooxathiole 1,1-dioxide](/img/no-structure.png)